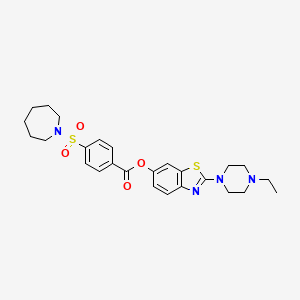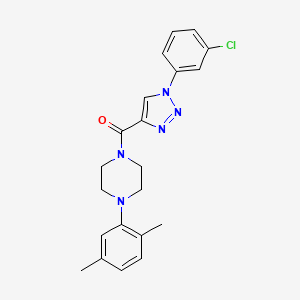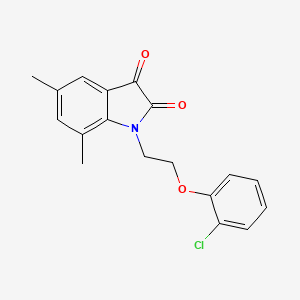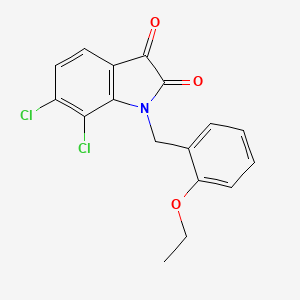
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate
Overview
Description
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a benzothiazole ring, a piperazine derivative, and a sulfonyl benzoate group, which may contribute to its unique chemical properties and potential biological activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through cyclization reactions involving sulfur and other reagents.
Introduction of the Piperazine Group: The piperazine derivative can be introduced through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Esterification: The final step may involve esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or benzothiazole rings.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biology: Study of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate
- 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(morpholine-1-sulfonyl)benzoate
Uniqueness
The unique combination of functional groups in 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(azepane-1-sulfonyl)benzoate may confer distinct chemical and biological properties compared to similar compounds. This could include differences in solubility, stability, and biological activity.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(azepan-1-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S2/c1-2-28-15-17-29(18-16-28)26-27-23-12-9-21(19-24(23)35-26)34-25(31)20-7-10-22(11-8-20)36(32,33)30-13-5-3-4-6-14-30/h7-12,19H,2-6,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBCLJMKENCMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3415017.png)




![(2Z)-3-(3,4-dimethoxyphenyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide](/img/structure/B3415058.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3415064.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3415071.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate](/img/structure/B3415076.png)
![2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate](/img/structure/B3415078.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide](/img/structure/B3415101.png)
![2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3415109.png)
![2-(2,4-dichlorophenoxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3415121.png)
![(2E)-3-(2-chlorophenyl)-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide](/img/structure/B3415127.png)
